Nicosulfuron inhibits acetolactate synthase (ALS), a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants []. Disrupting this pathway hinders protein synthesis and ultimately leads to weed death []. Research on ALS-inhibiting herbicides, including nicosulfuron, helps scientists understand their mechanism of action and potential resistance development in weeds [].
Field studies investigate the effect of nicosulfuron application timing and rates on weed control efficacy and crop safety. This research helps determine optimal application windows to maximize weed suppression while minimizing crop injury [, ]. Factors like weed size and crop growth stage are crucial considerations evaluated in these studies.
Nicosulfuron is a selective herbicide belonging to the sulfonylurea family, primarily used for controlling annual grass weeds in field corn and popcorn. Its chemical structure is defined as 2-[[[[4,6-dimethoxy-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-N,N-dimethyl-3-pyridinecarboxamide, with the molecular formula C₁₅H₁₈N₆O₆S. Nicosulfuron operates by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine—essential components for protein synthesis in plants .
The primary chemical reaction involving nicosulfuron occurs during its application as a herbicide. Upon foliar absorption, nicosulfuron is translocated within the plant and inhibits acetolactate synthase. This inhibition disrupts the synthesis of branched-chain amino acids, leading to phytotoxic effects such as chlorosis and necrosis in sensitive plants . Additionally, nicosulfuron can undergo hydrolysis and alcoholysis, particularly in aqueous solutions at varying pH levels, resulting in degradation products that may affect its efficacy and environmental persistence .
Nicosulfuron exhibits significant biological activity as a herbicide, characterized by its selective action against specific weed species while being relatively non-toxic to crops like corn. The mode of action involves the rapid inhibition of plant growth within hours of application, although visible symptoms may take longer to manifest. Treated plants typically show signs of chlorosis followed by necrosis due to disrupted photosynthesis and metabolic processes . The herbicide's impact on sugar metabolism has also been documented, where it alters enzyme activities related to glycolysis and the tricarboxylic acid cycle .
Nicosulfuron can be synthesized through a reaction involving 2-sulfamoylchloride-3-N-dimethylaminocarboxypyridine and 2-amino-4,6-dimethylpyrimidine. This synthetic pathway highlights the importance of specific reactive intermediates that contribute to the formation of its active structure . The synthesis typically requires controlled conditions to ensure optimal yields and purity.
Nicosulfuron is primarily used in agricultural settings for weed management in field corn and popcorn crops. Its application is most effective when weeds are actively growing and within a certain height range (4-12 inches). The herbicide is typically applied post-emergence with a non-ionic surfactant to enhance absorption and efficacy . It effectively controls various annual grass species including foxtails, barnyardgrass, and quackgrass.
Studies on nicosulfuron have investigated its interactions with various environmental factors and other chemical agents. For instance, it has been noted that rain shortly after application does not significantly reduce its effectiveness. Moreover, interactions with organophosphorus insecticides can lead to reduced efficacy of nicosulfuron when applied to treated corn . Understanding these interactions is crucial for optimizing application strategies in agricultural practices.
Nicosulfuron shares similarities with other sulfonylurea herbicides but exhibits unique characteristics that distinguish it from its counterparts. Below are some similar compounds:
| Compound Name | Mode of Action | Unique Features |
|---|---|---|
| Rimsulfuron | Inhibits acetolactate synthase | Lower toxicity profile; broader weed spectrum |
| Glyphosate | Inhibits shikimic acid pathway | Non-selective; affects a wider range of plants |
| Sulfometuron | Inhibits acetolactate synthase | Often used in non-crop areas; longer residuality |
| Trifloxysulfuron | Inhibits acetolactate synthase | More effective against specific weed species |
Nicosulfuron's selectivity for certain crops while effectively controlling specific weeds makes it a valuable tool in integrated weed management strategies. Its unique mechanism of action allows for targeted applications that minimize damage to desirable crops while maximizing weed control efficiency .
Nicosulfuron is a sulfonylurea herbicide with the molecular formula C₁₅H₁₈N₆O₆S and a molecular weight of 410.41 g/mol [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 111991-09-4 [1] [3] [4] and carries the International Union of Pure and Applied Chemistry name 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide [5] [4].
The molecular architecture of nicosulfuron consists of two primary aromatic ring systems connected through a characteristic sulfonylurea bridge. The structure features a pyridine ring substituted with an N,N-dimethylcarboxamide group at the 3-position and a pyrimidine ring bearing methoxy substituents at the 4- and 6-positions [3] [6]. This sulfonylurea bridge represents the pharmacophore responsible for the herbicidal activity, acting as an inhibitor of acetolactate synthase enzyme [6] [7].
The compound exists as a crystalline solid at room temperature, appearing as white to off-white powder [4] [8] [9] [10]. Thermal analysis reveals melting point values ranging from 141-144°C to 172-183°C, with variations attributed to different analytical conditions and sample purity [4] [11] [8]. The density of nicosulfuron is reported as 1.42-1.44 g/cm³ at 20°C [2] [4].
Nicosulfuron exhibits acidic properties with a dissociation constant (pKa) of 4.22 at 25°C [4] [12]. This weak acidic character significantly influences its solubility behavior across different pH ranges. The compound demonstrates pH-dependent solubility in aqueous systems, with values of 407 mg/L at pH 5, 7,100-12,000 mg/L at pH 7, and 46,000 mg/L at pH 9 [4] [13] [10]. In organic solvents, nicosulfuron shows varying solubility: 160 g/kg in dichloromethane, 18 g/kg in acetone, 4.5 g/kg in ethanol, and 23 g/kg in acetonitrile at 25°C [13] [10].
The vapor pressure of nicosulfuron is extremely low at 1.6 × 10⁻¹⁴ Pa at 25°C, indicating minimal volatility under ambient conditions [4] [13]. The partition coefficient (log P) between octanol and water varies with pH due to the ionizable nature of the molecule, ranging from 0.6 at neutral pH to -1.77 at pH 7, and -2.0 at pH 9 [5] [13].
Hydrolytic stability studies demonstrate that nicosulfuron undergoes pH-dependent degradation. At acidic conditions (pH 5), the compound exhibits a half-life of approximately 15 days, while under neutral and alkaline conditions (pH 7 and 9), the half-life extends to 190-250 days and 180-200 days, respectively [4] [14] [12] [15]. This stability profile indicates that nicosulfuron is most susceptible to hydrolytic breakdown under acidic conditions, primarily through cleavage of the sulfonylurea bridge [15] [16].
Mass spectrometry represents the primary analytical technique for structural elucidation and quantitative determination of nicosulfuron. Electrospray ionization mass spectrometry in positive ion mode generates the molecular ion [M+H]⁺ at m/z 411.109, which serves as the base peak in most analytical methods [1] [17] [18]. The fragmentation pattern provides characteristic diagnostic ions that facilitate unambiguous identification of the compound.
The major fragmentation pathway involves cleavage of the sulfonylurea bridge, producing two primary fragments: 2-amino-4,6-dimethoxypyrimidine at m/z 182.055 and 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide at m/z 213.032 [1] [17] [18]. Additional significant fragments include m/z 366.050, corresponding to the loss of the dimethylcarbamoyl group, and m/z 156.076, representing the N,N-dimethylnicotinamide portion [1] [17].
Liquid chromatography coupled with tandem mass spectrometry serves as the gold standard for nicosulfuron analysis in environmental and biological matrices. The method employs reversed-phase high-performance liquid chromatography with electrospray ionization and multiple reaction monitoring. Typical analytical conditions utilize C18 or phenyl-hexyl columns with gradient elution using acetonitrile and acidified water [18] [19]. The limits of quantification achieved range from 0.1 ng/mL in water samples to 1.0 μg/kg in soil matrices [18] [19].
Nuclear magnetic resonance spectroscopy provides detailed structural information for nicosulfuron characterization. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal characteristic signals for the dimethyl groups attached to the carboxamide nitrogen, methoxy substituents on the pyrimidine ring, and aromatic protons of both ring systems [20]. Carbon-13 nuclear magnetic resonance spectroscopy further confirms the molecular framework and substitution patterns [20].
Infrared spectroscopy offers complementary structural information through characteristic absorption bands. The spectrum displays prominent peaks at 1720 cm⁻¹ corresponding to carbonyl stretching vibrations, 1623 cm⁻¹ and 1363 cm⁻¹ attributed to aromatic carbon-carbon stretching, 1224 cm⁻¹ for carbon-oxygen-carbon stretching, and 1044 cm⁻¹ for carbon-oxygen stretching vibrations [21]. These spectroscopic fingerprints enable reliable identification and purity assessment of nicosulfuron samples.
Ultraviolet-visible spectrophotometry provides additional analytical capabilities, with nicosulfuron exhibiting maximum absorption around 245 nm, which is utilized for high-performance liquid chromatography detection [22] [14]. The ultraviolet spectrum characteristics support both qualitative identification and quantitative determination in various analytical applications.
The sulfonylurea herbicide family encompasses numerous structurally related compounds that share the characteristic sulfonylurea bridge while differing in their aromatic substituents and side chains. A comparative analysis of nicosulfuron with other sulfonylurea herbicides reveals important structure-activity relationships and distinguishing features.
Rimsulfuron represents a closely related analog with the molecular formula C₁₄H₁₇N₅O₆S and molecular weight of 371.37 g/mol [23] [24] [25]. Unlike nicosulfuron's pyridine-pyrimidine system, rimsulfuron features a pyrimidine ring coupled with a triazine moiety. The compound contains isopropyl and methoxy substituents rather than the dimethyl amino and dimethoxy groups found in nicosulfuron [25]. Both compounds function as acetolactate synthase inhibitors but exhibit different selectivity profiles and metabolic pathways in target and non-target species [26] [24].
Halosulfuron-methyl presents another structural variant with the formula C₁₃H₁₅ClN₆O₇S and molecular weight of 434.81 g/mol [27] [28]. This compound incorporates a pyrazole ring system instead of the pyridine moiety, coupled with a chloro substituent and methyl ester functionality. The presence of the chlorine atom significantly alters the electronic properties and hydrophobic character compared to nicosulfuron [28]. The melting point of halosulfuron-methyl (172-176°C) falls within a similar range to nicosulfuron, indicating comparable thermal stability [28].
Prosulfuron differs markedly in its aromatic framework, featuring a benzene ring system connected to a triazine moiety with the molecular formula C₁₅H₁₆F₃N₅O₄S and molecular weight of 421.37 g/mol [29]. The incorporation of trifluoroethyl substituents imparts distinct physicochemical properties, including altered lipophilicity and metabolic stability. Prosulfuron demonstrates high water solubility and mobility characteristics that distinguish it from nicosulfuron [29].
Chlorsulfuron represents an earlier generation sulfonylurea herbicide with a simpler structure consisting of a chlorinated benzene ring linked to a triazine system (C₁₂H₁₂ClN₅O₄S, molecular weight 357.77 g/mol) [30]. The compound lacks the methoxy substituents present in nicosulfuron and contains a chlorine atom that influences its environmental fate and biological activity [30].
The structural diversity within the sulfonylurea family demonstrates how modifications to the aromatic systems and substituent patterns can fine-tune herbicidal selectivity, environmental behavior, and resistance management strategies. Nicosulfuron's unique pyridine-pyrimidine architecture with dimethyl amino and dimethoxy substitution patterns provides specific advantages in terms of crop selectivity and weed control spectrum compared to its structural analogs [26] [31] [32].
The synthesis of nicosulfuron involves several distinct mechanistic pathways, each with unique advantages and challenges for laboratory-scale preparation. The primary synthetic routes employ nucleophilic substitution and condensation reactions to form the characteristic sulfonylurea bridge connecting the pyrimidine and pyridine moieties.
The sodium cyanate route represents one of the most efficient laboratory synthesis methods for nicosulfuron [1] [2]. This pathway involves the reaction of 2-sulfonyl chloride-N,N-dimethylnicotinamide with sodium cyanate to generate the corresponding isocyanate intermediate, followed by condensation with 2-amino-4,6-dimethoxypyrimidine. The reaction proceeds through a two-step mechanism:
Step 1: Isocyanate Formation
The sulfonyl chloride substrate undergoes nucleophilic substitution with sodium cyanate under basic conditions. Triethylamine serves as the base, maintaining pH conditions optimal for isocyanate formation while neutralizing the hydrochloric acid byproduct [1]. The reaction temperature is maintained at 25±5°C for 5 hours, providing controlled conditions that minimize side reactions.
Step 2: Urea Bridge Formation
The generated isocyanate intermediate reacts with 2-amino-4,6-dimethoxypyrimidine through nucleophilic addition, forming the sulfonylurea linkage characteristic of nicosulfuron. This condensation reaction occurs at ambient temperature (0-40°C) for 1 hour, yielding nicosulfuron with 92.1% yield and 95.7% purity [2].
The mechanistic pathway demonstrates first-order kinetics with respect to both reactants, with rate constants ranging from 0.3-0.8 day⁻¹ depending on reaction conditions [3]. The activation energy for urea bridge formation is approximately 40-50 kJ/mol, indicating moderate temperature dependence.
The triphosgene route utilizes 2-aminosulfonyl-N,N-dimethylnicotinamide as the starting material, converting it to the corresponding isocyanate through reaction with triphosgene [4]. This methodology offers several advantages including higher yields (95-98%) and purities (98.5%) compared to traditional phosgene-based methods.
The reaction mechanism involves the formation of a chloroformate intermediate, which subsequently eliminates hydrogen chloride to generate the isocyanate. The use of triphosgene provides enhanced safety compared to phosgene while maintaining similar reactivity patterns. Reaction conditions involve temperatures of 0-80°C with reaction times of 1-3 hours, making this route suitable for rapid laboratory synthesis [4].
The water-phase method represents an environmentally friendly approach to nicosulfuron synthesis, utilizing aqueous-organic solvent systems to promote reaction efficiency [5]. This route employs 2-ethoxycarbonylaminosulfonyl-N,N-dimethylnicotinamide as the starting material, reacting with 2-amino-4,6-dimethoxypyrimidine in acetonitrile-water mixtures.
The reaction proceeds at elevated temperatures (60-100°C) for 5-7 hours, achieving yields of 96.89% with purities of 98.81% [5]. The aqueous environment facilitates product isolation through pH manipulation, allowing for efficient purification through acid-base extraction protocols.
The fundamental reaction mechanism across all synthetic routes involves nucleophilic attack on electrophilic carbon centers, followed by elimination reactions to form the desired sulfonylurea bridge. The reaction kinetics follow pseudo-first-order behavior when one reactant is in excess, with rate constants varying from 0.002 to 0.50 day⁻¹ depending on pH conditions [3].
Hydrolysis represents a significant side reaction, particularly under acidic conditions. The cleavage of the sulfonylurea bridge occurs through nucleophilic attack by water molecules, generating 2-amino-4,6-dimethoxypyrimidine and pyridylsulfonamide as major hydrolysis products [3] [6]. This degradation pathway follows first-order kinetics with a half-life of 15 days at pH 5 [7].
Industrial-scale production of nicosulfuron requires careful optimization of reaction parameters to ensure consistent quality, high yields, and economic viability. The transition from laboratory to industrial scale involves addressing challenges related to heat transfer, mass transfer, reaction control, and waste management.
Industrial reactors must maintain precise temperature control to optimize reaction rates while minimizing energy consumption. The optimal temperature range for nicosulfuron synthesis is 25-60°C, with most industrial processes operating at 30-40°C to balance reaction efficiency with energy costs [8]. Heat removal becomes critical during highly exothermic steps, requiring sophisticated cooling systems and temperature monitoring.
The activation energy for the primary synthetic pathway is 45-55 kJ/mol for isocyanate formation, indicating moderate temperature sensitivity [9]. Industrial processes typically employ jacketed reactors with automated temperature control systems to maintain consistent reaction conditions throughout the synthesis cycle.
Industrial production schedules require optimization of reaction times to maximize throughput while ensuring complete conversion. Typical industrial reaction times range from 3-6 hours for the complete synthesis sequence, compared to 1-8 hours in laboratory settings. The reduction in reaction time is achieved through improved mixing, optimized catalyst loading, and enhanced heat transfer in industrial reactors.
The reaction kinetics analysis reveals that extending reaction time beyond optimal duration leads to diminishing returns in yield improvement, while increasing the risk of side reactions and product degradation [9]. Industrial processes typically operate at 85-95% of theoretical yield to balance productivity with product quality.
Solvent selection significantly impacts both reaction efficiency and environmental considerations in industrial production. Acetonitrile is preferred for most industrial processes due to its excellent solvent properties for both reactants and products, while dichloromethane serves as an alternative for specific reaction steps [8].
Industrial facilities implement solvent recovery systems to minimize waste and reduce operational costs. Distillation columns are employed to recover and purify solvents, with typical recovery rates exceeding 95%. The recovered solvents undergo quality testing to ensure they meet specifications for reuse in subsequent synthesis cycles.
The selection and optimization of catalysts and bases play crucial roles in industrial nicosulfuron production. Triethylamine remains the preferred base due to its effectiveness in promoting isocyanate formation while maintaining appropriate pH conditions [1]. The typical molar ratio of base to starting material is 1:2.5, optimized to ensure complete reaction while minimizing excess base consumption.
Industrial processes utilize continuous monitoring of pH to maintain optimal reaction conditions. Automated dosing systems add base as needed to compensate for acid generation during the synthesis, ensuring consistent reaction performance throughout the production cycle.
The transition from laboratory to industrial scale requires careful consideration of mixing efficiency, heat transfer, and mass transfer limitations. Industrial reactors typically range from 1,000 to 10,000 liters, requiring specialized impeller designs and mixing systems to ensure uniform reactant distribution.
Heat transfer becomes more challenging at larger scales due to decreased surface area to volume ratios. Industrial reactors employ internal coils, external heat exchangers, and optimized jacket designs to maintain effective heat removal during exothermic reactions.
Modern industrial nicosulfuron production facilities employ sophisticated process control systems to monitor and optimize reaction parameters in real-time. These systems track temperature, pressure, pH, and reactant concentrations, automatically adjusting conditions to maintain optimal production performance.
Statistical process control methods are implemented to identify trends and variations in production quality, enabling proactive adjustments to prevent quality issues. The integration of process analytical technology allows for continuous monitoring of product formation and impurity levels throughout the synthesis cycle.
Industrial production requires robust quality management systems to ensure consistent product quality and regulatory compliance. In-process testing protocols monitor key parameters at critical control points, while final product testing verifies compliance with specifications before release.
The minimum nicosulfuron content specification is 910 g/kg, with typical industrial production achieving 910-940 g/kg [10]. Water content is controlled below 50 g/kg, while total impurities are maintained below 40 g/kg through optimized reaction conditions and purification protocols.
The industrial production of nicosulfuron involves complex chemistry that generates various byproducts and impurities, requiring sophisticated purification strategies to achieve the required product quality. Understanding byproduct formation mechanisms and developing efficient purification methods are critical for economic and environmental sustainability.
Hydrolysis Products
The most significant byproducts arise from hydrolysis of the sulfonylurea bridge, generating 2-amino-4,6-dimethoxypyrimidine and pyridylsulfonamide [6] [3]. These compounds typically comprise 1-3% and 0.5-2% of the crude product respectively, representing the largest purification challenge due to their structural similarity to the desired product.
The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the sulfonylurea linkage, proceeding through a tetrahedral intermediate that subsequently eliminates to form the observed products [11]. The reaction follows first-order kinetics with respect to nicosulfuron concentration, with rate constants ranging from 0.002 to 0.50 day⁻¹ depending on pH conditions.
Incomplete Reaction Products
Unreacted starting materials represent 2-5% of the crude product under typical industrial conditions. These compounds include residual 2-amino-4,6-dimethoxypyrimidine, isocyanate intermediates, and sulfonyl chloride starting materials [12]. The presence of these impurities indicates incomplete conversion and requires optimization of reaction conditions to minimize their formation.
Cyclization Products
Intramolecular cyclization reactions generate cyclic impurities comprising 0.3-0.7% of the crude product. These side reactions are favored at elevated temperatures and extended reaction times, particularly when the reaction mixture becomes concentrated [13]. The cyclization mechanism involves nucleophilic attack by nitrogen atoms on electrophilic centers within the same molecule, forming five or six-membered ring structures.
Solvent-Related Impurities
Solvent interactions with reactants and products generate various impurities, including N,N-dimethylformamide derivatives (0.2-0.8%) and acetonitrile adducts. These impurities form through nucleophilic addition reactions between solvent molecules and activated intermediates during the synthesis process.
Crystallization Optimization
Selective crystallization serves as the primary purification method for removing most impurities while concentrating the desired product. The process exploits differences in solubility between nicosulfuron and its impurities in various solvent systems [14]. Optimization involves screening crystallization conditions including solvent composition, temperature, pH, and seeding protocols.
The crystallization process typically achieves 85-95% recovery of nicosulfuron with significant reduction in impurity levels. However, structurally similar impurities such as 2-amino-4,6-dimethoxypyrimidine co-crystallize with the product, requiring additional purification steps [12].
Acid-Base Extraction
The differential acid-base properties of nicosulfuron and its impurities enable selective extraction for purification. Nicosulfuron exhibits acidic behavior (pKa = 4.22) due to the sulfonylurea proton, while many impurities display different ionization characteristics [7]. This property difference allows for pH-controlled extraction protocols that selectively remove impurities while retaining the desired product.
Industrial purification protocols typically involve extraction with dilute sodium hydroxide solution (pH 9-10) to dissolve nicosulfuron, followed by acidification to pH 1-2 to precipitate the pure product [4]. This sequence effectively removes neutral impurities and basic degradation products while concentrating the desired compound.
Chromatographic Purification
Complex impurity mixtures require chromatographic separation for complete purification. Industrial processes employ preparative column chromatography using silica gel or reverse-phase materials to achieve high-purity nicosulfuron [12]. The method is particularly effective for removing cyclic impurities and minor structural isomers that co-crystallize with the product.
The chromatographic process utilizes mobile phases optimized for selective elution of nicosulfuron while retaining impurities. Typical mobile phases include acetonitrile-water mixtures with pH adjustment to enhance selectivity. The process achieves purities exceeding 99% but requires significant solvent consumption and processing time.
High-Performance Liquid Chromatography
HPLC-UV detection serves as the primary analytical method for monitoring byproduct formation and purification efficiency. The method employs reverse-phase chromatography with UV detection at 245 nm, providing quantitative analysis of nicosulfuron and its major impurities [7]. Validation studies demonstrate detection limits of 0.01-0.33 g/kg for relevant impurities in technical material.
Mass Spectrometry Identification
GC-MS analysis enables identification of unknown byproducts and degradation products formed during synthesis and purification. The method provides structural information for optimization of purification protocols and development of analytical methods for new impurities [3]. Typical analysis conditions involve electron ionization at 70 eV with mass range scanning from 50-500 m/z.
Reaction Condition Optimization
Minimizing byproduct formation requires careful optimization of reaction conditions including temperature, pH, reaction time, and reactant ratios. Statistical experimental designs help identify optimal conditions that maximize product yield while minimizing impurity formation [8]. The optimization process considers interactions between variables and their effects on both yield and purity.
Purification Integration
Modern industrial processes integrate purification steps with synthesis to minimize byproduct accumulation and improve overall efficiency. In-situ purification techniques include selective precipitation, continuous extraction, and membrane separation to remove impurities as they form [13]. These approaches reduce the burden on downstream purification steps and improve overall process economics.
Waste Minimization
Environmental considerations drive the development of purification methods that minimize waste generation while maintaining product quality. Solvent recovery systems, recycling of mother liquors, and optimization of purification sequences reduce environmental impact and operational costs [10]. The implementation of green chemistry principles guides the selection of purification methods that align with sustainability objectives.
Irritant;Environmental Hazard